Comprehensive Structural & Synthetic Guide: N-(2-bromophenyl)-3-phenylpropanamide
Comprehensive Structural & Synthetic Guide: N-(2-bromophenyl)-3-phenylpropanamide
Executive Summary
N-(2-bromophenyl)-3-phenylpropanamide (CAS: 349537-52-6) is a specialized organic scaffold characterized by an ortho-bromoanilide core tethered to a hydrocinnamoyl (3-phenylpropanoyl) chain. While structurally simple, it serves as a critical "pre-cyclization" intermediate in medicinal chemistry. Its primary utility lies in its capacity to undergo Pd-catalyzed intramolecular
This guide provides a rigorous analysis of its molecular architecture, validated synthetic protocols, and its pivotal role in heterocycle construction.
Molecular Architecture & Physicochemical Properties[1]
Structural Connectivity
The molecule consists of three distinct pharmacophores:
-
The Nucleophile/Electrophile Core: An ortho-bromoaniline moiety. The bromine atom at the C2 position is electronically primed for oxidative addition by transition metals (Pd, Cu).
-
The Linker: A flexible ethyl chain (
) that acts as a spacer, allowing conformational freedom. -
The Distal Aromatic: A phenyl ring that provides hydrophobic bulk and
-stacking potential.
Figure 1: Structural connectivity highlighting the electrophilic core and hydrophobic tail.
Physicochemical Data Profile
| Property | Value | Context |
| Formula | Halogenated Amide | |
| Molecular Weight | 304.19 g/mol | Fragment-like (Rule of 5 compliant) |
| CAS Registry | 349537-52-6 | Verified Identifier |
| LogP (Predicted) | ~3.7 | Highly Lipophilic |
| H-Bond Donors | 1 (Amide NH) | Critical for binding pocket interactions |
| H-Bond Acceptors | 1 (Carbonyl O) | Weak acceptor |
| Rotatable Bonds | 4 | High conformational entropy |
Synthetic Protocols
Method A: Acid Chloride Coupling (Standard)
This is the most robust method for gram-scale synthesis, utilizing high-reactivity acyl chlorides to overcome the weak nucleophilicity of the electron-deficient 2-bromoaniline.
Reagents:
-
Substrate: 2-Bromoaniline (1.0 eq)
-
Acylating Agent: Hydrocinnamoyl chloride (1.1 eq)
-
Base: Triethylamine (
) or Pyridine (1.5 eq) -
Solvent: Dichloromethane (DCM) or THF (anhydrous)
Protocol:
-
Preparation: Dissolve 2-bromoaniline (17.2 g, 100 mmol) in anhydrous DCM (200 mL) under nitrogen atmosphere. Cool to 0°C.
-
Addition: Add
(21 mL, 150 mmol). Then, add hydrocinnamoyl chloride (18.5 g, 110 mmol) dropwise over 30 minutes. The reaction is exothermic; maintain internal temperature . -
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 4:1).
-
Workup: Quench with 1M HCl (100 mL) to remove excess amine. Wash organic layer with sat.
and brine. -
Purification: Dry over
, concentrate, and recrystallize from Ethanol/Water to yield white needles.
Method B: Carbodiimide Coupling (Mild)
Used when the acid chloride is unstable or unavailable.
-
Reagents: 3-Phenylpropanoic acid + EDC
HCl + HOBt + 2-Bromoaniline. -
Note: Reaction times are longer (12-24h) due to the steric hindrance of the ortho-bromo group.
Advanced Reactivity: The Oxindole Cyclization
The defining feature of N-(2-bromophenyl)-3-phenylpropanamide is its ability to undergo intramolecular
Mechanism: Pd-Catalyzed Enolate Arylation
Unlike the Heck reaction (which requires an alkene), this transformation involves the formation of a palladium enolate.
-
Oxidative Addition:
inserts into the bond. -
Deprotonation: A base (e.g.,
) removes an -proton from the amide chain, forming an enolate. -
Transmetallation/Coordination: The enolate coordinates to the Pd(II) center.
-
Reductive Elimination: C-C bond formation closes the 5-membered ring, regenerating
.
Figure 2: Mechanistic pathway for the conversion of the linear amide to the oxindole scaffold.
Experimental Conditions for Cyclization
-
Catalyst:
(5 mol%) -
Ligand: BINAP or XPhos (to stabilize the Pd species).
-
Base:
(2.0 eq) – Strong base is required to generate the amide enolate. -
Solvent: Toluene or 1,4-Dioxane at
.
Structural Characterization (Spectroscopy)[2]
To validate the synthesis of N-(2-bromophenyl)-3-phenylpropanamide, look for these diagnostic signals:
NMR (400 MHz, )
-
8.35 ppm (1H, d,
Hz): Doublet for the aromatic proton ortho to the amide nitrogen (on the bromoaniline ring). This is deshielded by the amide anisotropy. -
7.60 ppm (1H, br s): Amide
proton. -
7.50 ppm (1H, d,
Hz): Proton ortho to the Bromine atom. -
3.05 ppm (2H, t): Triplet for
-methylene protons ( ). -
2.75 ppm (2H, t): Triplet for benzylic protons (
).
Infrared (IR) Spectroscopy
-
3280 cm
: stretch (sharp, secondary amide). -
1660 cm
: stretch (Amide I band). -
1530 cm
: bend (Amide II band). -
750 cm
: stretch (characteristic of aryl bromides).
References
-
PubChem Compound Summary. (2025). N-(2-bromophenyl)-3-phenylpropanamide (CAS 349537-52-6).[1] National Center for Biotechnology Information. Link
-
Hennessy, E. J., & Buchwald, S. L. (2003).[2] A General and Mild Copper-Catalyzed Arylation of Diethyl Malonates. Journal of the American Chemical Society, 125(40), 12084–12085. (Context: Pd/Cu catalyzed
-arylation methodologies). Link -
Lee, S., & Hartwig, J. F. (2001).
-Arylation. Journal of Organic Chemistry, 66(10), 3402–3415. Link -
MolCore. (2025). Chemical Catalog: N-(2-bromophenyl)-3-phenylpropanamide.[1]Link
-
Sigma-Aldrich. (2025). Safety Data Sheet: N-(4-bromophenyl)-3-phenylpropanamide (Analogous Safety Data).Link
